



alglucerase's effect on glucocerebroside accumulation

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Compound of Interest		
Compound Name:	alglucerase	
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An In-depth Technical Guide on the Effect of Alglucerase on Glucocerebroside Accumulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaucher disease is an autosomal recessive lysosomal storage disorder characterized by a deficiency of the enzyme acid β -glucosidase, also known as glucocerebrosidase (GCase).[1][2] This enzymatic defect leads to the progressive accumulation of its substrate, glucocerebroside (also known as glucosylceramide), primarily within the lysosomes of macrophages.[1][3][4] These lipid-engorged macrophages, termed "Gaucher cells," infiltrate various organs, leading to a multisystemic pathology that includes hepatosplenomegaly, anemia, thrombocytopenia, and skeletal disease.[5][6][7]

Alglucerase (Ceredase®), a mannose-terminated form of human placental glucocerebrosidase, was the first enzyme replacement therapy (ERT) approved by the U.S. Food and Drug Administration (FDA) in 1991 for the treatment of Type 1 Gaucher disease.[3][8] It was developed to supplement the deficient enzyme, thereby reducing the accumulation of glucocerebroside and ameliorating the clinical manifestations of the disease.[5] Although now largely replaced by recombinant forms like imiglucerase, the study of alglucerase laid the foundational principles for ERT in lysosomal storage disorders.[8][9] This guide provides a detailed technical overview of the mechanism, efficacy, and experimental evaluation of alglucerase's effect on glucocerebroside accumulation.

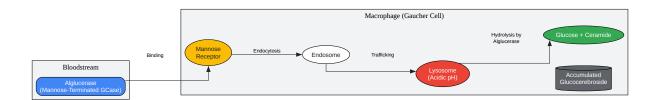


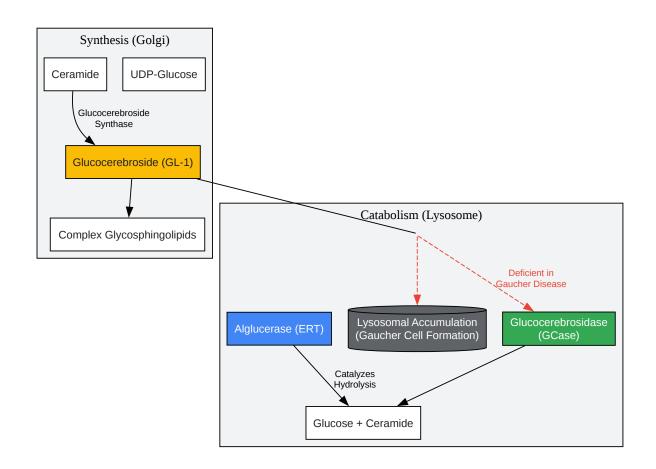
Mechanism of Action

Alglucerase functions by directly addressing the enzymatic deficiency in Gaucher disease. The enzyme catalyzes the hydrolysis of glucocerebroside into glucose and ceramide, which are then available for normal cellular metabolic pathways.[2][10]

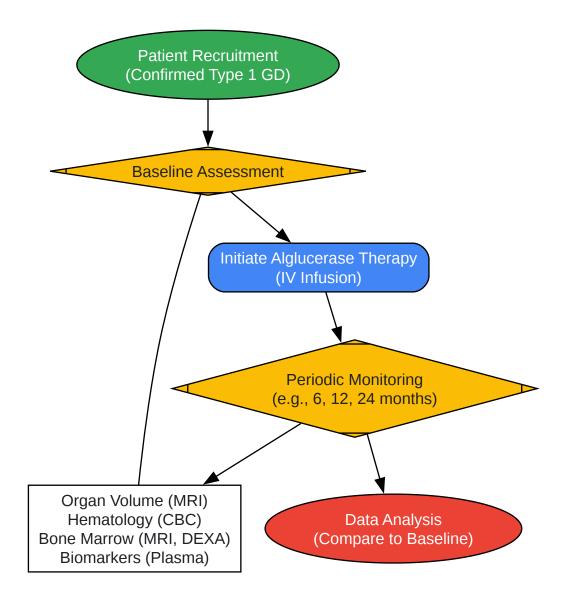
The native glucocerebrosidase enzyme is targeted to lysosomes. **Alglucerase** was prepared from human placental tissue and biochemically modified to expose terminal mannose residues on its oligosaccharide chains.[5][8] This modification is critical for its therapeutic efficacy, as it facilitates targeted delivery to macrophages, the primary site of glucocerebroside accumulation. These cells express high-affinity mannose receptors on their surface that recognize and internalize the mannose-terminated **alglucerase** via endocytosis.[11][12] Following internalization, **alglucerase** is trafficked to the lysosomes, where it becomes active in the acidic environment and degrades the stored glucocerebroside.











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Foundational & Exploratory





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